molecular formula C23H26N4O2 B12270273 N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide

N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide

Cat. No.: B12270273
M. Wt: 390.5 g/mol
InChI Key: VIYRYJRWAJKETJ-UHFFFAOYSA-N
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Description

N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide is a complex organic compound that features a benzodiazole ring, an azetidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. The benzodiazole ring can be synthesized through a cyclization reaction involving ortho-diamines and carboxylic acids. The azetidine ring is often prepared via cyclization of appropriate amine precursors.

The final step involves coupling the benzodiazole and azetidine intermediates with an acetamide group under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or azetidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and azetidine rings can interact with active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities with the benzodiazole ring.

    Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and 1-azetidinecarboxamide are structurally related to the azetidine ring.

Uniqueness

N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide is unique due to the combination of its benzodiazole and azetidine rings, along with the acetamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler benzodiazole or azetidine derivatives.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-[3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]acetamide

InChI

InChI=1S/C23H26N4O2/c1-15(28)24-17-11-9-16(10-12-17)21(29)26-13-18(14-26)27-20-8-6-5-7-19(20)25-22(27)23(2,3)4/h5-12,18H,13-14H2,1-4H3,(H,24,28)

InChI Key

VIYRYJRWAJKETJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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